盐酸曲马多

描述

Tramadol Hydrochloride Description

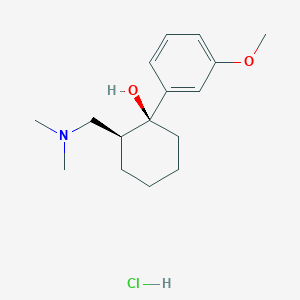

Tramadol hydrochloride (TrHC) is a centrally acting synthetic analgesic with opioid and non-opioid properties, primarily affecting the central nervous system. It is used to treat moderate to moderately severe pain and has been found to be effective in various pain conditions, including postoperative pain, chronic pain of malignant or nonmalignant origin, and neuropathic pain . Tramadol's analgesic effects are due to its action as a mu-receptor agonist and its ability to inhibit the reuptake of neurotransmitters such as norepinephrine and serotonin, which block nociceptive impulses at the spinal level .

Synthesis Analysis

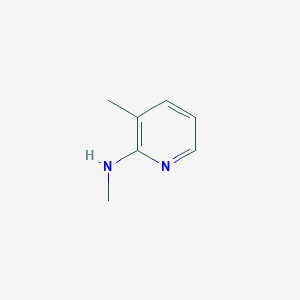

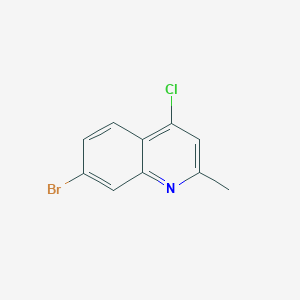

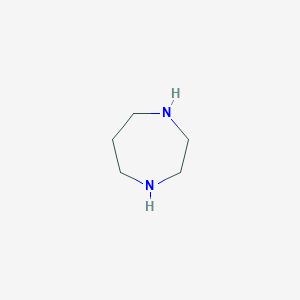

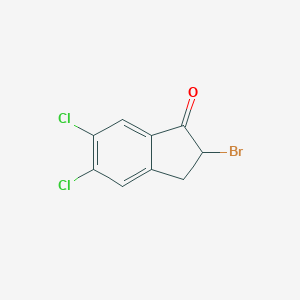

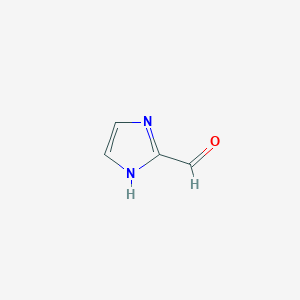

Tramadol and several of its analogs can be synthesized starting with aminoketones, which are prepared through a Mannich reaction involving cyclohexanone, paraformaldehyde, and the corresponding amino hydrochloride. The aminoketones are then coupled with organolithium compounds derived from the corresponding bromoalkoxybenzenes to produce tramadol and its analogs as racemic mixtures .

Molecular Structure Analysis

The molecular structure of tramadol's active metabolite, O-desmethyltramadol, has been studied using quantum chemical and spectroscopic methods, including FTIR, FT-Raman, 1H, and 13C NMR. The structure has been optimized using B3LYP methods with different basis sets, and the vibrational frequencies have been compared with experimental data. The molecular electrostatic potential surfaces constructed using these methods display the distribution of electron density and help in understanding the interaction of the molecule with biological targets .

Chemical Reactions Analysis

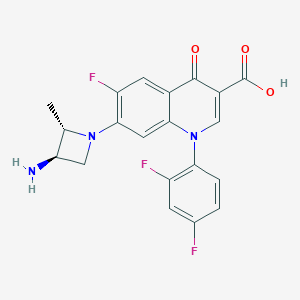

Tramadol's mechanism of action involves several chemical reactions within the body. It is metabolized mainly by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates. The O-demethylation of tramadol to its main analgesic metabolite, M1, is catalyzed by cytochrome P450 2D6, while N-demethylation to M2 is catalyzed by CYP2B6 and CYP3A4 . The rate of production of M1 is influenced by genetic polymorphism, which can affect the analgesic efficacy and tolerability of tramadol .

Physical and Chemical Properties Analysis

Tramadol is rapidly and almost completely absorbed after oral administration, with a bioavailability of 68-95% depending on the formulation. It has a plasma elimination half-life of 5 to 6 hours and reaches peak plasma levels at about 1.5 hours post-administration. Tramadol is mainly excreted via the kidneys, and its elimination can be stereoselective. The analgesic potency of tramadol is about 10% that of morphine following parenteral administration . Tramadol's pharmacokinetics can be affected by its compatibility with other drugs and solutions, which is important for co-administration .

Case Studies

In a study assessing the analgesic efficacy of tramadol in postoperative pain after cesarean section, it was found that tramadol at doses of 75 mg and 150 mg provided effective analgesia, with the 150 mg dose being statistically superior to the combination of acetaminophen and propoxyphene. No serious adverse effects were observed, although dizziness was more frequently reported with the higher dose of tramadol . Another study highlighted the association between tramadol misuse and the use of other substances in adolescents, indicating that tramadol could be a related factor or co-factor for adolescent alcohol, cannabis, and ecstasy use .

科学研究应用

-

Chronic Pain Management

- Application Summary : Tramadol hydrochloride is commonly used for the management of chronic pain in adults . It is used to treat moderate to severe pain .

- Methods of Application : Tramadol is administered orally in any dose, formulation, or duration . The beneficial and harmful effects of tramadol are assessed using a systematic review of randomized clinical trials with meta-analysis and trial sequential analysis .

- Results : The benefits and harms of tramadol compared with placebo or no intervention for chronic pain are being assessed .

-

Postoperative Pain Management

- Application Summary : Tramadol hydrochloride is used in the management of acute postoperative pain .

- Methods of Application : The specific methods of application in postoperative care can vary depending on the patient’s condition and the type of surgery performed .

- Results : The effectiveness of tramadol in managing postoperative pain is widely recognized, although the specific results can vary depending on the individual patient’s response to the medication .

-

Treatment of Rheumatoid Arthritis

- Application Summary : Tramadol hydrochloride is used in the treatment of rheumatoid arthritis .

- Methods of Application : The specific methods of application can vary depending on the severity of the patient’s condition .

- Results : The effectiveness of tramadol in managing pain associated with rheumatoid arthritis is widely recognized .

-

Treatment of Restless Legs Syndrome

- Application Summary : Tramadol hydrochloride is used in the treatment of restless legs syndrome .

- Methods of Application : The specific methods of application can vary depending on the severity of the patient’s condition .

- Results : The effectiveness of tramadol in managing symptoms associated with restless legs syndrome is widely recognized .

-

Treatment of Motor Neuron Disease

- Application Summary : Tramadol hydrochloride is used in the treatment of motor neuron disease .

- Methods of Application : The specific methods of application can vary depending on the severity of the patient’s condition .

- Results : The effectiveness of tramadol in managing symptoms associated with motor neuron disease is widely recognized .

-

Treatment of Fibromyalgia

- Application Summary : Tramadol hydrochloride is used in the treatment of fibromyalgia .

- Methods of Application : The specific methods of application can vary depending on the severity of the patient’s condition .

- Results : The effectiveness of tramadol in managing symptoms associated with fibromyalgia is widely recognized .

-

Treatment of Tramadol Intoxication

- Application Summary : Tramadol hydrochloride, a central nervous system (CNS) analgesic, has been increasingly reported as a drug of misuse with intentional overdoses or intoxications .

- Methods of Application : This narrative review provides a comprehensive view of the pharmacokinetics, mechanism of action, and incidence of tramadol toxicity with an in-depth look at its side effects .

- Results : Tramadol poisoning can affect multiple organ systems: gastrointestinal, central nervous system (seizure, CNS depression, low-grade coma, anxiety, and over time anoxic brain damage), cardiovascular system (palpitation, mild hypertension to life-threatening complications such as cardiopulmonary arrest), respiratory system, renal system (renal failure with higher doses of tramadol intoxication), musculoskeletal system (rhabdomyolysis), endocrine system (hypoglycemia), as well as, cause serotonin syndrome .

-

Chronic Pain Associated with Knee Osteoarthritis

- Application Summary : Tramadol hydrochloride is used in the treatment of chronic knee osteoarthritis pain .

- Methods of Application : This was a multicenter, randomized, placebo-controlled, double-blind, parallel-group, treatment-withdrawal study .

- Results : The study demonstrated the analgesic efficacy and safety of sustained-release tramadol tablets with an immediate-release component for chronic knee osteoarthritis pain .

-

Formulation of Fast Dissolving Oral Films

- Application Summary : Tramadol hydrochloride is used in the formulation of fast dissolving oral films for rapid dissolution of drug and absorption which may produce the rapid onset of action .

- Methods of Application : The main objective of the present study is to develop fast dissolving oral films with rapid dissolution of drug and absorption .

- Results : The study demonstrated the effectiveness of the formulation in producing a rapid onset of action .

-

Treatment of Tramadol Intoxication

- Application Summary : Tramadol hydrochloride, a central nervous system (CNS) analgesic, has been increasingly reported as a drug of misuse with intentional overdoses or intoxications .

- Methods of Application : This narrative review provides a comprehensive view of the pharmacokinetics, mechanism of action, and incidence of tramadol toxicity with an in-depth look at its side effects .

- Results : Tramadol poisoning can affect multiple organ systems: gastrointestinal, central nervous system (seizure, CNS depression, low-grade coma, anxiety, and over time anoxic brain damage), cardiovascular system (palpitation, mild hypertension to life-threatening complications such as cardiopulmonary arrest), respiratory system, renal system (renal failure with higher doses of tramadol intoxication), musculoskeletal system (rhabdomyolysis), endocrine system (hypoglycemia), as well as, cause serotonin syndrome .

-

Analgesic Effects on Peripheral Nerves

- Application Summary : Direct administration of tramadol on the sciatic nerve can reduce the amplitude and speed of spinal somatosensory evoked potential in rats, emphasizing the analgesic effects of tramadol on the peripheral nerves .

- Methods of Application : The specific methods of application can vary depending on the severity of the patient’s condition .

- Results : The effectiveness of tramadol in managing symptoms associated with peripheral nerve pain is widely recognized .

-

Formulation of Fast Dissolving Oral Films

- Application Summary : Tramadol hydrochloride is used in the formulation of fast dissolving oral films for rapid dissolution of drug and absorption which may produce the rapid onset of action .

- Methods of Application : The main objective of the present study is to develop fast dissolving oral films with rapid dissolution of drug and absorption .

- Results : The study demonstrated the effectiveness of the formulation in producing a rapid onset of action .

安全和危害

Tramadol hydrochloride may cause serious or life-threatening breathing problems, especially during the first 24 to 72 hours of your treatment and any time your dose is increased . It can slow or stop your breathing, and may be habit-forming . Misuse of this medicine can cause addiction, overdose, or death . It should not be used if you are suicidal or prone to addiction . It should not be given to a child younger than 12 years old .

属性

IUPAC Name |

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-XMZRARIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023691, DTXSID60933340 | |

| Record name | Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tramadol Hydrochloride | |

CAS RN |

36282-47-0, 148229-78-1, 22204-88-2 | |

| Record name | Tramadol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36282-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramadol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7R477WCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

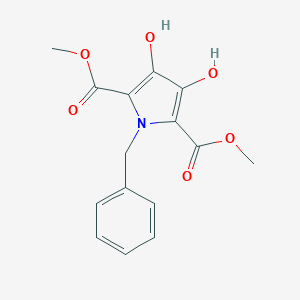

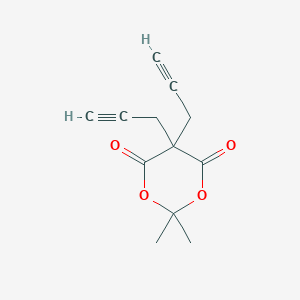

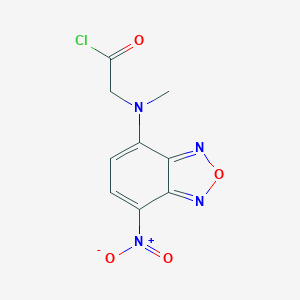

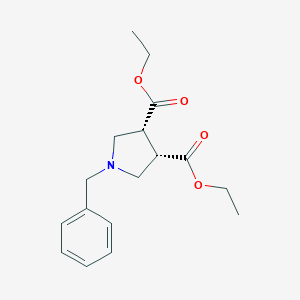

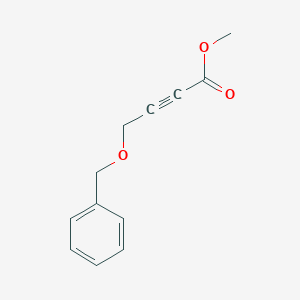

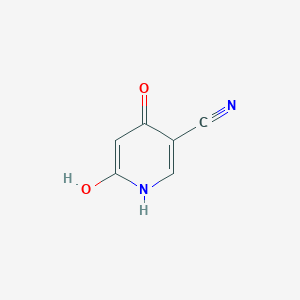

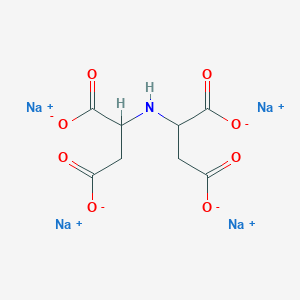

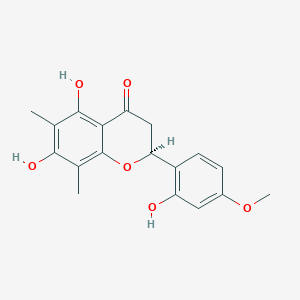

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。